molecular formula C16H16N4O3S B2622209 N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide CAS No. 1333967-92-2

N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide

Cat. No.: B2622209
CAS No.: 1333967-92-2
M. Wt: 344.39
InChI Key: YOKUASRJXFJAJM-UHFFFAOYSA-N
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Description

N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide is a complex organic compound that features a cyano group, a thiophene ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide typically involves the reaction of a thiophene derivative with a cyanoacetamide derivative. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the reaction can be carried out by heating the reactants in a solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the nitrophenyl group can participate in electron transfer processes. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-4-(4-nitroanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c17-10-15(12-7-9-24-11-12)19-16(21)2-1-8-18-13-3-5-14(6-4-13)20(22)23/h3-7,9,11,15,18H,1-2,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKUASRJXFJAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCC(=O)NC(C#N)C2=CSC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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